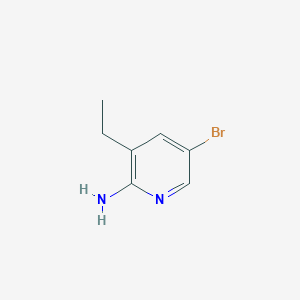

5-Bromo-3-ethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVIQBPXESSJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: NMR Analysis of 5-Bromo-3-ethylpyridin-2-amine

This guide provides a comprehensive technical analysis of the NMR characterization of 5-Bromo-3-ethylpyridin-2-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this scaffold, often used as a key intermediate in tyrosine kinase inhibitor (TKI) synthesis.[1]

Scaffold Analysis & Chemical Logic

The 2-amino-3-alkyl-5-halopyridine motif is a "privileged structure" in drug discovery.[2] The presence of the 3-ethyl group introduces steric bulk that can enforce atropisomerism in biaryl systems, while the 5-bromo position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Structural Parameters[1][3][4][5][6]

-

Formula:

-

MW: 201.07 g/mol [1]

-

Key NMR Features:

Experimental Protocols

Sample Preparation

For definitive assignment, DMSO-d6 is the preferred solvent over

-

Reasoning:

often causes the amino protons (

Protocol:

-

Weigh 10–15 mg of 5-Bromo-3-ethylpyridin-2-amine.

-

Dissolve in 0.6 mL DMSO-d6 (99.9% D).

-

Optional: For

exchange experiments, acquire the standard 1H spectrum first, then add 1 drop of

Synthesis Context (Impurity Profiling)

This compound is typically synthesized via the bromination of 3-ethylpyridin-2-amine.[1][2]

-

Primary Impurity: 3,5-Dibromo- species (over-bromination) or Unreacted Starting Material .[1][2]

-

Differentiation: The starting material lacks the downfield shift of the H6 proton caused by the bromine at C5.[2]

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by a clean separation between the aliphatic ethyl group and the aromatic pyridine ring.[1]

Chemical Shift Assignment Table

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic | |

| H6 | Aromatic | 8.05 – 8.15 | Doublet (d) | 1H | Deshielded by ring N and inductive effect of C5-Br.[2] | |

| H4 | Aromatic | 7.50 – 7.60 | Doublet (d) | 1H | Meta coupling to H6.[1][2] Shielded relative to H6. | |

| Amine | 5.80 – 6.20 | Broad Singlet (br s) | 2H | - | Exchangeable.[1][2] Chemical shift varies with concentration.[1][2] | |

| Methylene | 2.40 – 2.55 | Quartet (q) | 2H | Coupled to methyl group.[1][2] Overlaps with DMSO solvent residual signal (~2.[1]50) requires care.[1][2] | ||

| Methyl | 1.10 – 1.20 | Triplet (t) | 3H | Classic terminal methyl triplet.[1][2][3] |

Detailed Mechanistic Insight

-

The "Roof Effect" Absence: Unlike 2-aminopyridine (where H3, H4, H5 form a complex system), the substituents at positions 3 and 5 isolate H4 and H6.[1][2] They appear as clear doublets with a small meta-coupling constant (~2.0–2.5 Hz).[1]

-

Ethyl Group Diagnostics: The methylene quartet at ~2.5 ppm is critical.[1][2] In DMSO-d6, this often overlaps with the residual solvent peak (quintet at 2.50 ppm).[1]

-

Tip: If overlap is severe, switch to Methanol-d4 (solvent peak ~3.31 ppm) or Acetone-d6 (solvent peak ~2.05 ppm).[1]

-

13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum must resolve 7 distinct carbon environments.

| Carbon | Type | Shift ( | Description |

| C2 | Quaternary | ~156.0 | Deshielded by adjacent N and amino group (+M effect).[2] |

| C6 | CH | ~146.5 | |

| C4 | CH | ~138.0 | Meta to Nitrogen.[1][2] |

| C3 | Quaternary | ~125.5 | Substituted by Ethyl group.[1][2] |

| C5 | Quaternary | ~106.0 | Substituted by Bromine (Heavy atom effect causes shielding relative to H-substituted).[1][2] |

| Aliphatic | ~23.5 | Methylene of ethyl group.[1][2] | |

| Aliphatic | ~13.5 | Methyl of ethyl group.[1][2] |

Visualization: Structural Logic & Coupling Network

The following diagram illustrates the connectivity and electronic influences governing the NMR shifts.

Caption: Electronic effects of substituents (Br, Ethyl, Amino) on the Pyridine core and resulting 1H NMR chemical shifts.

Advanced Verification: 2D NMR Strategy

To certify the regiochemistry (ensuring the ethyl is at position 3 and not 4, or Br at 5), run the following 2D experiments:

-

COSY (Correlation Spectroscopy):

-

Confirms the Ethyl spin system (

couples to -

Confirms NO strong coupling between H4 and H6 (only weak meta coupling, often invisible in low-res COSY).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

NOESY (Nuclear Overhauser Effect):

-

Irradiation of the

group should show an NOE enhancement of the H4 aromatic proton, confirming spatial proximity.[1]

-

References

-

ChemicalBook. 2-Amino-5-bromo-3-methylpyridine NMR Spectrum Data. (Analogous scaffold data). Retrieved from .[1]

-

Royal Society of Chemistry. Synthesis and Characterization of Pyridine Derivatives.[1][2] (General pyridine shift principles). Retrieved from .[1]

-

National Institutes of Health (PubChem). 2-Amino-5-bromo-3-nitropyridine Compound Summary.[2][4] (Substituent effect comparisons). Retrieved from .[1]

Sources

Technical Guide: Synthesis & Starting Materials for 5-Bromo-3-ethylpyridin-2-amine

[1]

Executive Summary & Strategic Analysis

5-Bromo-3-ethylpyridin-2-amine is a critical pharmacophore in medicinal chemistry, serving as a "hinge binder" in various kinase inhibitors (e.g., PI3K, CDK).[1] Its structural value lies in the C3-ethyl group , which provides hydrophobic bulk to fill specific pockets in the ATP-binding site, and the C5-bromide , which serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions.[1]

Synthetic Strategy: The most robust and scalable route involves the regioselective electrophilic bromination of the commercially available or synthesized precursor 3-ethylpyridin-2-amine . Direct construction of the pyridine ring with this specific substitution pattern is inefficient compared to functionalizing the pre-formed pyridine core.

Retrosynthetic Logic

The synthesis relies on the strong ortho/para directing effect of the C2-amino group.

-

C3: Blocked by the ethyl group.

-

C5: The para position is the most electronically activated site remaining.

-

C4/C6: Less favorable for electrophilic attack compared to C5.

Figure 1: Retrosynthetic disconnection showing the linear pathway from commodity chemicals.

Critical Starting Materials

To ensure reproducibility and minimize side reactions (such as benzylic bromination on the ethyl chain), the quality of starting materials is paramount.

Primary Precursor: 3-Ethylpyridin-2-amine

If purchasing directly, ensure the isomer purity is >98% to avoid contamination with 5-ethylpyridin-2-amine.[1]

-

CAS Number: 42753-71-9[1]

-

Molecular Weight: 122.17 g/mol

-

Purity Requirement: ≥98% (GC/HPLC)

-

Impurity Profile: Must be free of 3-vinylpyridin-2-amine (reactive in bromination) and 3-ethylpyridine (non-reactive, hard to separate later).[1]

Raw Material for De Novo Synthesis: 3-Ethylpyridine

If synthesizing the precursor via the Chichibabin reaction:

-

CAS Number: 536-78-7[1]

-

Source: Coal tar distillation or synthesis from paraldehyde/ammonia.

-

Water Content: Must be <0.1% (Karl Fischer) as water destroys the sodium amide catalyst.

Brominating Agent: N-Bromosuccinimide (NBS)[1][2]

-

CAS Number: 128-08-5[1]

-

Why NBS over Br₂? Elemental bromine is highly aggressive and generates HBr, which forms a salt with the pyridine amine, deactivating the ring toward further substitution. NBS allows for mild, controlled bromination without generating stoichiometric strong acid.[1]

-

Preparation: Recrystallize from hot water (approx. 10 mL/g) to remove free bromine and succinimide if the reagent appears yellow/orange. It should be a white crystalline solid.

Experimental Protocol: Synthesis of 5-Bromo-3-ethylpyridin-2-amine

Step 1: Preparation of 3-Ethylpyridin-2-amine (If not purchased)

Note: This utilizes the Chichibabin reaction.[1] It is hazardous and requires strict anhydrous conditions.

-

Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and nitrogen inlet.

-

Reagents: 3-Ethylpyridine (1.0 equiv), Sodium Amide (NaNH₂, 1.2 equiv), Xylene or Toluene (Solvent).[1]

-

Procedure:

-

Suspend NaNH₂ in dry xylene under nitrogen.

-

Add 3-Ethylpyridine dropwise at room temperature.[1]

-

Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Caution: Evolution of Hydrogen gas (H₂) occurs; ensure proper venting.

-

Monitor reaction progress by TLC or GC.

-

Quench: Cool to 0°C and very carefully hydrolyze with crushed ice/water. (Violent reaction possible).

-

-

Workup: Separate organic layer.[2][3] Extract aqueous layer with ethyl acetate.[3][4][5] Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: The crude contains 2-amino-3-ethylpyridine (major) and 2-amino-5-ethylpyridine (minor).[1] Separate via fractional distillation or column chromatography (SiO₂, Hexane:EtOAc gradient).[1]

Step 2: Regioselective Bromination (The Critical Step)

This protocol ensures bromination occurs on the ring (C5) and not on the ethyl side-chain.

Reaction Scheme:

Detailed Workflow:

-

Dissolution: In a round-bottom flask shielded from light (aluminum foil), dissolve 3-ethylpyridin-2-amine (10.0 g, 81.8 mmol) in Acetonitrile (MeCN) (100 mL).

-

Why MeCN? Polar aprotic solvents favor ionic/electrophilic mechanisms over radical mechanisms, preventing side-chain bromination.[1]

-

-

Addition: Cool the solution to 0–5°C using an ice bath. Add N-Bromosuccinimide (NBS) (15.3 g, 86.0 mmol, 1.05 equiv) portion-wise over 30 minutes.

-

Control: Keep temperature <10°C during addition to prevent exotherms that could lead to di-bromination.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most MeCN.

-

Resuspend residue in Water (100 mL) and Ethyl Acetate (100 mL).

-

Wash organic layer with 5% Na₂S₂O₃ (Sodium Thiosulfate) solution to remove any trace oxidative bromine species.

-

Wash with Brine, dry over MgSO₄, filter, and concentrate.[1][3]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

-

Yield Target: 85–92%.

-

Characterization: ¹H NMR (400 MHz, DMSO-d6) should show two singlets (or doublets with small coupling) for the aromatic protons at C4 and C6, confirming C5 substitution.[1]

-

Analytical Data & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Off-white to pale yellow solid | Dark brown indicates oxidation; recrystallize with charcoal.[1] |

| ¹H NMR | δ ~8.0 (d, 1H, H6), ~7.5 (d, 1H, H4), 2.4 (q, 2H), 1.1 (t, 3H) | If multiplet at δ 7.0-6.5 remains, reaction is incomplete.[1] Add 0.1 eq NBS. |

| Impurity A | 3-(1-bromoethyl)pyridin-2-amine | Caused by radical bromination.[1] Solution: Exclude light, degas solvent, keep T < 25°C. |

| Impurity B | 3,5-dibromo- (Impossible) / 4,5-dibromo | Caused by excess NBS or high temp.[1] Solution: Strict stoichiometry (1.05 eq). |

Mechanism of Selectivity

The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to ortho and para positions.

-

Ortho (C3): Sterically blocked by the Ethyl group.

-

Para (C5): Open and electronically activated.

-

Meta (C4/C6): Deactivated relative to C5.

Figure 2: Mechanistic pathway illustrating the regioselectivity governed by the amino group.

Safety & Handling

-

Aminopyridines: Highly toxic if absorbed through the skin. They can block potassium channels, leading to seizures.[1] Always wear nitrile gloves, lab coat, and work in a fume hood.[1]

-

NBS: Causes skin irritation and eye damage. Avoid inhaling dust.

-

Sodium Amide: Reacts violently with water to produce ammonia and caustic soda. Old samples may form explosive peroxides; dispose of yellow/brown crusty samples immediately using appropriate protocols.

References

-

Synthesis of 2-amino-5-bromo-3-iodopyridine (Analogous Method)

-

Zhang, Z., et al. (2011).[1] "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science & Technology.

-

-

Regioselective Bromination of Aminopyridines

-

Chichibabin Reaction Mechanism & Conditions

-

NBS as a Reagent for Aromatic Bromination

Sources

- 1. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

- 2. US5808081A - Chichibabin aminations of pyridine bases - Google Patents [patents.google.com]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. ijssst.info [ijssst.info]

- 5. prepchem.com [prepchem.com]

- 6. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of 5-Bromo-3-ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, a profound understanding of the physical and chemical properties of key intermediates is paramount. 5-Bromo-3-ethylpyridin-2-amine, a substituted aminopyridine, has emerged as a critical building block in the synthesis of novel therapeutics, notably as a precursor to potent allosteric inhibitors of Ubiquitin Specific Protease 7 (USP7), a high-interest oncology target.[1] This technical guide provides a comprehensive examination of the physical appearance and related physicochemical properties of 5-Bromo-3-ethylpyridin-2-amine, offering a foundational resource for researchers engaged in its use for synthetic applications.

Core Molecular and Physical Attributes

5-Bromo-3-ethylpyridin-2-amine is a heterocyclic aromatic amine. The strategic placement of the bromo, ethyl, and amino functional groups on the pyridine ring imparts a unique electronic and steric profile, making it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 1037253-14-7 | [2] |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | 5-bromo-3-ethylpyridin-2-amine | [1] |

A comparative analysis with the closely related analogue, 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5), can provide valuable context. This methyl-analogue is described as an off-white to pale yellow or brown crystalline powder.[3][4] Given the substitution of a methyl with an ethyl group, it is reasonable to anticipate a similar physical state for 5-Bromo-3-ethylpyridin-2-amine, likely a crystalline solid at room temperature.

Physical Appearance and State

For a visual representation of the logical flow in identifying the physical characteristics of a chemical entity like 5-Bromo-3-ethylpyridin-2-amine, the following workflow can be considered:

Caption: Workflow for the characterization of 5-Bromo-3-ethylpyridin-2-amine.

Physicochemical Properties: A Deeper Dive

A comprehensive understanding of a compound's physicochemical properties is crucial for its effective application in research and development.

Melting and Boiling Points

Precise melting and boiling point data for 5-Bromo-3-ethylpyridin-2-amine are not yet published in widely accessible literature. However, for its methyl analog, 2-Amino-5-bromo-3-methylpyridine, the melting point is reported to be in the range of 88-95°C, with a boiling point of 250°C.[3][4] It is anticipated that the ethyl-substituted compound would exhibit a similar melting point, potentially slightly lower due to minor differences in crystal lattice packing.

Solubility Profile

The solubility of 5-Bromo-3-ethylpyridin-2-amine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative data is not available, the presence of the amino and pyridine nitrogen atoms suggests that it will be soluble in polar organic solvents. The methyl-analogue is known to be soluble in methanol. It is therefore highly probable that 5-Bromo-3-ethylpyridin-2-amine will also be soluble in alcohols such as methanol and ethanol, as well as other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is expected to be limited.

Spectroscopic and Structural Insights

While not directly a physical property in the classical sense, spectroscopic data provides invaluable information about the molecule's structure, which in turn influences its physical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of 5-Bromo-3-ethylpyridin-2-amine. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the ethyl group's methylene and methyl protons, and the amine protons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and the C-Br stretching frequency.

The relationship between the chemical structure and the expected spectroscopic signals is illustrated below:

Caption: Correlation of structure to spectroscopic signals.

Handling and Storage Recommendations

Given the reactivity of the amino and bromo functionalities, 5-Bromo-3-ethylpyridin-2-amine should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.

Conclusion

5-Bromo-3-ethylpyridin-2-amine is a key synthetic intermediate with significant potential in drug discovery. While detailed experimental data on its physical properties are still emerging in the public domain, a combination of theoretical understanding, and comparison with close structural analogs provides a solid framework for its effective use. As this compound becomes more widely utilized, it is anticipated that a more comprehensive public dataset of its physical characteristics will become available.

References

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

The Chemistry Behind 2-Amino-5-bromo-3-methylpyridine: Properties and Transformations. (2026, January 21). Available from: [Link]

-

Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | CAS No : 877399-00-3. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

Sources

Reactivity Profile: 5-Bromo-3-ethylpyridin-2-amine

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

5-Bromo-3-ethylpyridin-2-amine (CAS: 31163-03-6) serves as a high-value pharmacophore in kinase inhibitor design and heterocyclic synthesis. Its utility stems from its orthogonal reactivity profile : it possesses a nucleophilic "head" (C2-amine), an electrophilic "tail" (C5-bromide), and a sterically defined hydrophobic core (C3-ethyl).

This guide dissects the molecule’s chemical behavior, providing validated protocols for functionalization while navigating the specific steric and electronic constraints imposed by the C3-ethyl substituent.

Structural Analysis & Electronic Profile

To manipulate this scaffold effectively, one must understand the competing electronic forces at play.

-

The "Push-Pull" Dynamic: The pyridine ring is naturally electron-deficient ($ \pi

+M $ effect), significantly increasing electron density at C3 and C5. -

The C3-Ethyl Steric Block: Unlike its methyl analogue, the ethyl group at C3 creates a specific "steric buttress." This restricts rotational freedom of substituents at C2 (e.g., amides) and shields the C2/C4 positions, influencing reaction rates in nucleophilic attacks.

-

The C5-Bromine Handle: Positioned para to the donating amine, the C5-carbon is activated for oxidative addition by Palladium(0), making it an excellent partner for cross-coupling, yet it is deactivated towards nucleophilic aromatic substitution ($ S_NAr $) without catalysis.

Computed Reactivity Indices (DFT Extrapolation)

| Site | Character | Primary Reactivity Mode | Key Constraint |

| N1 (Pyridine) | Basic / Nucleophilic | N-Oxidation, Salt formation | Reduced basicity due to C2-amine resonance. |

| C2-NH2 | Nucleophilic | Amide coupling, Reductive amination | Steric hindrance from C3-Ethyl. |

| C3-Ethyl | Steric / Lipophilic | Inert (Hydrophobic anchor) | Blocks C2/C4 functionalization. |

| C5-Br | Electrophilic | Suzuki, Buchwald, Sonogashira | Requires Pd/Ni catalysis. |

| C6-H | Nucleophilic (Latent) | Electrophilic Aromatic Sub. ($ S_EAr $) | Only open site for halogenation. |

Reactivity Map & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold. Note the chemoselectivity switches based on reagents.

Figure 1: Divergent synthetic pathways for 5-Bromo-3-ethylpyridin-2-amine.[1][2] Green paths indicate high-yield, standard transformations. Red paths indicate functional group interconversions.

Key Reactivity Modules & Protocols

Module A: The C5-Bromine (Suzuki-Miyaura Coupling)

This is the most critical reaction for medicinal chemistry, typically used to attach the "tail" of a drug molecule.

Mechanistic Insight: The free amine at C2 can poison Palladium catalysts by coordinating to the metal center. However, the C3-ethyl group provides enough steric bulk to discourage this coordination compared to unhindered aminopyridines. Therefore, protection of the amine is often not required if robust phosphine ligands (e.g., XPhos, SPhos) are used.

Standard Operating Procedure (SOP)

Target: Synthesis of 5-(4-fluorophenyl)-3-ethylpyridin-2-amine

-

Charge: To a reaction vial, add 5-Bromo-3-ethylpyridin-2-amine (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and $ K_3PO_4 $ (2.0 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Degas: Sparge with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add $ Pd(dppf)Cl_2 \cdot DCM $ (5 mol%). Note: XPhos Pd G2 is preferred for difficult substrates.

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over $ Na_2SO_4 $.

-

Purification: Flash chromatography (Hexane/EtOAc). The amine functionality makes the product polar; add 1% $ Et_3N $ to the eluent to prevent tailing.

Module B: The C2-Amine (Acylation & Amidation)

The C2-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring (inductive effect of N1). The C3-ethyl group adds steric resistance.

Critical Consideration: Classical Schotten-Baumann conditions (acid chloride + aq. base) often fail or proceed slowly. Stronger bases or activation agents are required.

Optimized Protocol

-

Dissolve starting material in anhydrous THF or DCM .

-

Add Pyridine (3.0 eq) or DIPEA (2.5 eq) as a base.

-

Add Acid Chloride (1.2 eq) dropwise at 0°C.

-

Catalysis: Addition of DMAP (10 mol%) is mandatory to overcome the deactivated nature of the amine.

-

Heat: Allow to warm to RT. If conversion is <50% after 2 hours, heat to 50°C.

Module C: Sandmeyer Transformation (Halogen Swap)

Converting the C2-amine to a bromide or iodide allows for sequential cross-coupling (e.g., Negishi at C2, then Suzuki at C5).

Protocol (Diazotization):

-

Dissolve amine in 48% HBr (aq) at -5°C.

-

Add $ NaNO_2 $ (aq) dropwise (maintaining temp < 0°C).

-

Add $ CuBr $ (0.5 eq) dissolved in HBr.

-

Caution: Evolution of $ N_2 $ gas.

-

Result: 2,5-Dibromo-3-ethylpyridine.

Troubleshooting & Safety (E-E-A-T)

Common Pitfalls

| Issue | Cause | Solution |

| Stalled Suzuki Reaction | Pd poisoning by free amine. | Switch to Pd(Amphos)Cl2 or protect amine as acetamide before coupling. |

| Regioselectivity Issues | C2 vs C5 competition in Buchwald. | The C5-Br is significantly more reactive than the C2-NH2 in oxidative addition. Use stoichiometric control. |

| Low Yield in Acylation | Steric block by C3-Ethyl. | Use NaH in DMF to deprotonate the amine first (generate the amide anion), then add acid chloride. |

Safety Profile

-

Skin/Eye Irritant: Like most halopyridines, it is an irritant.

-

Sandmeyer Risks: Diazonium intermediates are potentially explosive if allowed to dry. Keep wet and process immediately.

References

-

Synthesis and Biological Evaluation of Pyridine Derivatives. MDPI Molecules. (2017). Detailed Suzuki coupling protocols for 2-amino-5-bromo-3-alkylpyridines.

-

Buchwald-Hartwig Amination of 2-Bromopyridines. ResearchGate. (2025). Mechanistic insights into ligand selection for aminopyridines.

-

2-Amino-5-bromo-3-ethylpyridine CAS Data. PubChem. Chemical and physical property data.

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine. IJSSST. Comparative halogenation strategies for aminopyridines.

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Bromo-3-ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

5-Bromo-3-ethylpyridin-2-amine is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group on a pyridine core, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery, enabling the construction of complex molecular architectures from simple precursors. The derivatization of the 2-aminopyridine scaffold is of particular interest, as this motif is found in numerous biologically active compounds, including potent and selective kinase inhibitors. This guide provides an in-depth exploration of four major classes of palladium-catalyzed reactions utilizing 5-Bromo-3-ethylpyridin-2-amine: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section will delve into the reaction's significance, mechanistic underpinnings, and detailed experimental protocols, offering field-proven insights for successful implementation in a research and development setting.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1] For 5-Bromo-3-ethylpyridin-2-amine, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl substituents at the 5-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a Pd(0)/Pd(II) cycle. Understanding these steps is crucial for optimizing reaction conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The electron-rich nature of the aminopyridine ring can facilitate this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[2][3]

Materials:

-

5-Bromo-3-ethylpyridin-2-amine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-ethylpyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

-

Add the palladium catalyst (0.03-0.05 mmol).

-

Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source. |

| Ligand | PPh₃ (in the catalyst) | Stabilizes the Pd(0) state and facilitates the catalytic cycle. |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation.[2] |

| Solvent | 1,4-Dioxane/Water | A polar aprotic/protic mixture that aids in dissolving both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals. For 5-Bromo-3-ethylpyridin-2-amine, this allows for the introduction of a wide array of primary and secondary amines at the 5-position.

Mechanistic Insights

The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid competing side reactions.[5][6]

-

Reductive Elimination: The final step is the reductive elimination of the aryl group and the amino group to form the desired C-N bond and regenerate the Pd(0) catalyst.

The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, as they promote both the oxidative addition and the final reductive elimination step.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of 2-bromopyridines.[6]

Materials:

-

5-Bromo-3-ethylpyridin-2-amine

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.

-

Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

-

Add the amine, 5-Bromo-3-ethylpyridin-2-amine, and the base.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ | A common and reliable Pd(0) source. |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands that promote the key steps of the catalytic cycle.[7] |

| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases that facilitate the deprotonation of the coordinated amine.[7][8] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required for this reaction. |

| Temperature | 80-110 °C | To overcome the activation energy barrier for the reaction. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][9] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry. For 5-Bromo-3-ethylpyridin-2-amine, this provides a direct route to 5-alkynyl-3-ethylpyridin-2-amines.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.

-

Palladium Cycle: Similar to the previously discussed reactions, the palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

-

Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne. The alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) intermediate.

The use of an amine base is crucial, as it serves to deprotonate the alkyne and also acts as a ligand for the copper co-catalyst.

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is based on a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[10]

Materials:

-

5-Bromo-3-ethylpyridin-2-amine

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂) (4-10 mol%)

-

An amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (as solvent or co-solvent)

-

Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine (if needed).

-

Add the anhydrous solvent and the amine base.

-

Add 5-Bromo-3-ethylpyridin-2-amine and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | Effective palladium sources for this transformation. |

| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[11] |

| Base | Et₃N or i-Pr₂NH | Deprotonates the alkyne and acts as a ligand for the copper. |

| Solvent | DMF, THF, or Acetonitrile | Anhydrous polar aprotic solvents are typically used. |

| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient for this efficient reaction. |

Heck Reaction: Olefination of Aryl Halides

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[12] This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of 5-Bromo-3-ethylpyridin-2-amine, the Heck reaction allows for the introduction of vinyl groups at the 5-position.

Mechanistic Insights

The Heck reaction also follows a Pd(0)/Pd(II) catalytic cycle.[5]

-

Oxidative Addition: The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

-

Olefin Coordination and Insertion: The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds in a syn fashion.

-

β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is then eliminated, also in a syn manner, to form the alkene product and a palladium-hydride species.

-

Regeneration of Catalyst: The base present in the reaction mixture neutralizes the generated HBr and regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. Generally, the aryl group adds to the less substituted carbon of the double bond.

Caption: A simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is based on a procedure for the Heck coupling of 5-bromopyridin-2-amine with styrene.[13]

Materials:

-

5-Bromo-3-ethylpyridin-2-amine

-

Alkene (e.g., styrene or an acrylate) (1.2-1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

A base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc)) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve 5-Bromo-3-ethylpyridin-2-amine, the alkene, the base, and the phosphine ligand in the anhydrous solvent.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction to 100-140 °C.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃ | A standard phosphine ligand for the Heck reaction. |

| Base | Et₃N, K₂CO₃, or NaOAc | Neutralizes the HBr formed during the reaction and regenerates the Pd(0) catalyst.[14] |

| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are typically used. |

| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction, especially with less reactive aryl bromides. |

Conclusion

5-Bromo-3-ethylpyridin-2-amine is a highly versatile and valuable building block for the synthesis of a wide range of functionalized 2-aminopyridine derivatives. The palladium-catalyzed cross-coupling reactions discussed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide powerful and reliable methods for the construction of C-C and C-N bonds. A thorough understanding of the underlying mechanisms and the role of each reaction component is paramount for the successful implementation and optimization of these transformations. The protocols provided herein serve as a solid starting point for researchers in their efforts to synthesize novel compounds with potential therapeutic applications.

References

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-Bromo-3-ethylpyridin-2-amine as a Strategic Building Block

Executive Summary

5-Bromo-3-ethylpyridin-2-amine (CAS: 1037253-14-7) is a high-value heteroaromatic scaffold used primarily in the synthesis of kinase inhibitors and CNS-active agents. Unlike its widely used analog 2-amino-5-bromopyridine, the incorporation of the 3-ethyl group introduces a critical steric and lipophilic element adjacent to the amine. This modification is strategically employed to modulate metabolic stability (blocking metabolic hotspots), induce conformational lock in receptor binding, and fine-tune solubility profiles.

This guide provides validated protocols for utilizing this building block in two primary workflows: C5-Arylation via Suzuki-Miyaura Coupling and Imidazo[1,2-a]pyridine Ring Fusion .

Chemical Profile & Strategic Utility

| Property | Specification |

| Chemical Name | 5-Bromo-3-ethylpyridin-2-amine |

| CAS Number | 1037253-14-7 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Ar/N₂ recommended) |

Structural Reactivity Map

The molecule possesses three distinct zones of reactivity:

-

C5-Bromide (Electrophilic): Highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

-

C2-Amine + N1 (Nucleophilic): A 1,3-binucleophilic system ideal for forming fused bicyclic heterocycles (e.g., imidazopyridines, triazolopyridines).

-

C3-Ethyl (Steric/Lipophilic): Provides steric bulk that influences the rotation of N-substituents and protects the C3 position from metabolic oxidation.

Figure 1: Chemoselectivity map highlighting the three functional zones of the scaffold.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Rationale

The C5 position is electronically activated for oxidative addition by palladium. However, the free C2-amine can act as a ligand, potentially poisoning the catalyst. This protocol uses a biphasic system with a robust catalyst system to prevent coordination issues without requiring amine protection.

Materials

-

Substrate: 5-Bromo-3-ethylpyridin-2-amine (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for resistance to amine poisoning.

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial with 5-bromo-3-ethylpyridin-2-amine (1.0 mmol, 201 mg), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 2.0 M K₂CO₃ (1.5 mL).

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The reaction is complete when the starting bromide (M+H 201/203) is consumed.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Optimization Note: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst to XPhos Pd G2 (2 mol%) and the base to K₃PO₄.

Figure 2: Workflow for the C5-selective Suzuki coupling.

Protocol B: Imidazo[1,2-a]pyridine Formation[2]

Rationale

The 2-amino-pyridine moiety reacts with

Materials

-

Substrate: 5-Bromo-3-ethylpyridin-2-amine (1.0 eq)

-

Reagent:

-Bromoacetophenone (or derivative) (1.1 eq) -

Base: NaHCO₃ (1.5 eq) or no base (reflux in EtOH)

-

Solvent: Ethanol (anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve 5-bromo-3-ethylpyridin-2-amine (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.

-

Addition: Add the

-bromoacetophenone (1.1 mmol). -

Cyclization: Heat to Reflux (80°C) for 6–16 hours.

-

Mechanism:[2] Initial N-alkylation occurs at the ring nitrogen (N1), followed by cyclodehydration.

-

-

Monitoring: Monitor disappearance of starting material. A new spot with lower Rf (salt formation) or higher Rf (cyclized free base) will appear.

-

Workup:

-

Option A (Precipitation): If the product precipitates as the HBr salt, cool to 0°C, filter, and wash with cold EtOH.

-

Option B (Free Base): Evaporate solvent, redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

-

Troubleshooting: If the reaction stalls at the intermediate N-alkylated species (uncyclized), add a catalytic amount of HBr (48% aq) or switch solvent to n-Butanol and heat to 110°C.

Figure 3: Cyclization pathway to the fused imidazopyridine system.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine (Analogous Chemistry). Retrieved from [Link].[3]

-

Bagley, M. C., et al. (2013). Synthesis of imidazo[1,2-a]pyridines: Mechanistic insights and applications. Journal of Organic Chemistry.[4] (General protocol adaptation for 2-aminopyridines).

- Jiehua Pharma.Product Catalog: 5-bromo-3-ethylpyridin-2-amine (CAS 1037253-14-7). (Verification of commercial availability and CAS).

- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

- 1. 1856683-81-2|5-Bromo-2-phenethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Application Note: 5-Bromo-3-ethylpyridin-2-amine as a Strategic Pharmaceutical Intermediate

[1]

Executive Summary

5-Bromo-3-ethylpyridin-2-amine (CAS: 1037253-14-7) is a high-value heterocyclic building block distinguished by its specific substitution pattern: a primary amine at C2, an ethyl group at C3, and a bromine atom at C5.[1][2][3][4][5][6][7] Unlike its more common methyl analog, the C3-ethyl group provides enhanced lipophilicity and unique steric bulk, making it a critical scaffold for "scaffold hopping" in kinase inhibitor optimization and Ubiquitin Specific Protease 7 (USP7) targeting. This guide details its physicochemical profile, strategic utility in Structure-Activity Relationship (SAR) studies, and validated protocols for its functionalization.

Technical Profile & Characterization

| Property | Specification |

| Chemical Name | 5-Bromo-3-ethylpyridin-2-amine |

| CAS Number | 1037253-14-7 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Pyridine N), ~6.8 (Amine - conjugate acid) |

| Key NMR Signals (CDCl₃) | δ 7.99 (d, J=2.4 Hz, 1H, H-6), 7.39 (d, J=2.4 Hz, 1H, H-4), 4.41 (br s, 2H, NH₂), 2.42 (q, 2H, CH₂), 1.26 (t, 3H, CH₃) [1] |

Strategic Utility in MedChem

The 3-ethyl substituent is not merely a spacer; it is a functional probe. In ATP-competitive kinase inhibitors, the C3 position often faces the solvent front or a hydrophobic pocket (gatekeeper region). Replacing a methyl group with an ethyl group can:

-

Increase Lipophilicity (clogP): Enhances membrane permeability.

-

Induce Conformational Twist: The steric clash between the C3-ethyl and C2-amine can force the amine out of planarity, altering hydrogen bond donor geometry.

-

Fill Hydrophobic Pockets: improved van der Waals contact in enzymes like USP7 or ALK.

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the core reactivity profile of 5-Bromo-3-ethylpyridin-2-amine, highlighting its dual role as an electrophile (at C5) and nucleophile (at N2).

Caption: Divergent functionalization of 5-Bromo-3-ethylpyridin-2-amine utilizing orthogonal reactivity at C5 (Br) and N2 (NH₂).

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: To couple an aryl boronic acid to the C5 position, preserving the C2-amine and C3-ethyl groups. This is the primary route for synthesizing USP7 inhibitors [2].

Reagents:

-

Substrate: 5-Bromo-3-ethylpyridin-2-amine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 eq)

-

Solvent: 1,4-Dioxane (or DME/Water 4:1)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL).

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; the starting material peak at MW 201 should disappear).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expert Tip: The C3-ethyl group creates steric hindrance near the C2/C4 positions but leaves C5 relatively accessible. However, if using bulky boronic acids (e.g., ortho-substituted), switch to SPhos Pd G2 catalyst to improve yields.

Protocol B: Conversion to Boronic Ester (Miyaura Borylation)

Objective: To convert the bromide into a boronate ester, allowing the pyridine to act as the nucleophile in subsequent couplings [3].

Reagents:

-

Substrate: 5-Bromo-3-ethylpyridin-2-amine[1][2][3][4][5][6][8]

-

Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂[7]·DCM (5 mol%)

-

Base: Potassium Acetate (KOAc) (3.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane

Procedure:

-

Combine substrate, B₂pin₂, KOAc, and catalyst in a dry vessel under Argon.

-

Add anhydrous dioxane.

-

Heat at 90–100°C for 2–4 hours.

-

Critical Step: Filter hot through a Celite pad to remove inorganic salts immediately.

-

Concentrate and use the crude material for the next step rapidly, or purify via silica gel (deactivates slightly on silica; rapid elution recommended).

Protocol C: Sandmeyer-Type Hydrolysis (Synthesis of Pyridin-2-ol)

Objective: To convert the C2-amine to a C2-hydroxyl (tautomerizing to the pyridone), useful for fragment-based drug discovery [4].

Procedure:

-

Dissolve 5-Bromo-3-ethylpyridin-2-amine (1.0 eq) in 10% H₂SO₄ (aq).

-

Cool to 0°C in an ice bath.

-

Add NaNO₂ (1.2 eq) solution dropwise, maintaining temperature < 5°C.

-

Stir for 30 minutes at 0°C, then warm to room temperature or heat to 60°C for 1 hour until gas evolution ceases.

-

Neutralize with NaOH to pH ~5-6 to precipitate the product (5-bromo-3-ethylpyridin-2-ol).

Applications in Drug Discovery[1][7][10][11]

Case Study: USP7 Inhibitors

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinase that stabilizes MDM2, leading to p53 degradation. Inhibiting USP7 restores p53 function in cancer cells.[1]

-

Role of Intermediate: 2-aminopyridines bind to the catalytic cleft of USP7.

-

SAR Insight: The 3-ethyl group fills a specific hydrophobic pocket in the USP7 allosteric site more effectively than the 3-methyl analog, improving potency (IC50) and selectivity against other USPs [2].

Scaffold Hopping in Kinase Inhibitors

In the development of ALK or ROS1 inhibitors (analogous to Crizotinib structure), the 2-aminopyridine core is essential for hinge binding.

-

Optimization: If a 3-methyl analog shows rapid metabolic oxidation or insufficient potency, substituting with 5-Bromo-3-ethylpyridin-2-amine allows for the introduction of the ethyl group early in the synthesis. The ethyl group can block metabolic hotspots or improve residence time by inducing a tighter fit in the ATP pocket.

References

-

Patent: Novel heterocyclic compounds and uses thereof. WO 2009/115572 & AU 2009227013 B2. (Provides synthesis and NMR characterization of 5-bromo-3-ethylpyridin-2-amine).

-

BenchChem Application Note: 5-Bromo-3-ethylpyridin-2-amine as a building block for USP7 inhibitors.[1] (Contextualizes the specific use in oncology).

-

Protocol Adaptation: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (Methodology adapted for the ethyl analog).

-

Patent: Composés ciblant brm et méthodes d'utilisation associées. WO 2024/059806 A1.[9] (Describes the hydrolysis to the pyridin-2-ol derivative).

Sources

- 1. 5-Bromo-3-ethylpyridin-2-amine | 1037253-14-7 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Product Search - BuyersGuideChem [buyersguidechem.com]

- 4. 5-bromo-3-ethylpyridin-2-amine; CAS No.: 1037253-14-7 [chemshuttle.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. AU2012203026B2 - Novel heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 9. WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées - Google Patents [patents.google.com]

Application Note: Scalable Process Design for 5-Bromo-3-ethylpyridin-2-amine

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Bromo-3-ethylpyridin-2-amine , a critical pharmacophore in kinase inhibitor development (e.g., Crizotinib intermediates). Unlike bench-scale methods that rely on chromatographic purification, this process is designed for kilogram-scale production utilizing crystallization for purification.

The route focuses on the regioselective bromination of 3-ethylpyridin-2-amine using N-Bromosuccinimide (NBS) . Special emphasis is placed on process safety, specifically the thermal hazards associated with NBS in scale-up environments, and the avoidance of "runaway" exotherms common in polar aprotic solvents.

Retrosynthetic Strategy & Route Selection

Route Analysis

For scale-up, the construction of the pyridine ring is generally cost-prohibitive compared to functionalizing an existing pyridine core.

-

Route A (Recommended): Electrophilic bromination of 3-ethylpyridin-2-amine .

-

Pros: High atom economy, commercially available starting material (SM), high regioselectivity (amino group directs para to C5; C3 is blocked by ethyl).

-

Cons: Exothermic nature of NBS bromination requires thermal control.

-

-

Route B: Amination of 5-bromo-2-chloro-3-ethylpyridine.

-

Pros: Avoids bromination hazards.

-

Cons: Starting material is rare/expensive; requires high-pressure amination or Pd-catalysis.

-

Mechanism & Regioselectivity

The amino group at C2 is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions.

-

C3 Position: Blocked by the ethyl group.

-

C5 Position: Highly activated (para to amino).

-

C4/C6 Positions: Deactivated relative to C5.

Thus, mono-bromination with stoichiometric control yields the 5-bromo product with >95% regioselectivity.

Figure 1: Reaction pathway for the regioselective bromination.

Process Safety Assessment (Critical)

Safety Warning: Scale-up of NBS brominations presents specific thermal hazards.

-

NBS Instability: NBS is thermally unstable and can decompose exothermically.

-

Solvent Incompatibility:

-

AVOID: 2-Methyltetrahydrofuran (2-MeTHF) and DMF (Dimethylformamide) at elevated temperatures. Recent process safety studies indicate that NBS in 2-MeTHF can undergo a delayed, autocatalytic decomposition leading to thermal runaway (Guan et al., 2021).

-

PREFERRED: Acetonitrile (MeCN) . It is stable with NBS, solubilizes the starting material, and allows for easy solvent swapping during workup.

-

-

Exotherm Control: The bromination reaction is exothermic. On a kilogram scale, NBS must be added portion-wise (solid) or as a solution (if solubility permits) to maintain internal temperature (Ti) < 20°C.

Table 1: Process Safety Parameters

| Parameter | Specification | Rationale |

| Solvent | Acetonitrile (MeCN) | High stability with NBS; avoids thermal runaway risks of ethers/amides. |

| Temperature | 0°C to 15°C | Controls reaction rate and suppresses di-bromo impurity formation. |

| NBS Addition | Portion-wise (5-10 portions) | Prevents accumulation of unreacted reagent (thermal accumulation). |

| Quench | NaHSO₃ (aq) | Immediately neutralizes unreacted active bromine species. |

Detailed Experimental Protocol

Materials

-

Starting Material: 3-Ethylpyridin-2-amine (Purity >98%).[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Assay NBS before use; old NBS liberates Br2 and turns yellow/brown.

-

Solvent: Acetonitrile (MeCN) (10 vol relative to SM).

-

Quench: Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (10% aq solution).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge 3-Ethylpyridin-2-amine (1.0 kg, 8.18 mol) into a glass-lined reactor.

-

Add Acetonitrile (10.0 L). Stir to dissolve.

-

Cool the solution to 0–5°C using a glycol jacket.

-

Note: Ensure efficient agitation. The starting material is electron-rich and reacts rapidly.

-

Step 2: Bromination (Controlled Addition)

-

Charge NBS (1.53 kg, 8.59 mol, 1.05 equiv) in 10 equal portions over 2 hours.

-

Critical: Monitor internal temperature (Ti). Do not allow Ti to exceed 15°C .

-

Wait: Allow 15 minutes between portions to ensure consumption (check exotherm decay).

-

-

After final addition, stir at 10–15°C for 1 hour.

-

IPC (In-Process Control): Sample for HPLC.

-

Target: Starting Material < 1.0% (Area %).

-

Potential Impurity: 5,6-Dibromo species (forms if excess NBS is used or Temp is too high).

-

Step 3: Workup & Isolation

-

Quench: Slowly add 10% NaHSO₃ solution (2.0 L) to the reactor.

-

Observation: Solution color should change from orange/red to pale yellow as active bromine is quenched.

-

-

Solvent Swap: Concentrate the reaction mixture under vacuum (T < 40°C) to remove Acetonitrile (approx. 80% removal).

-

Extraction:

-

Add Ethyl Acetate (8.0 L) and Water (5.0 L).

-

Adjust pH to ~8–9 with saturated NaHCO₃ (if necessary, though pyridine is basic).

-

Separate phases. Extract aqueous layer again with Ethyl Acetate (4.0 L).

-

-

Washing: Wash combined organics with Water (5.0 L) and Brine (5.0 L).

-

Crystallization (Purification):

-

Dry organics over Na₂SO₄, filter, and concentrate to a thick oil/slurry.

-

Add n-Heptane (5.0 L) slowly at 40°C.

-

Cool gradually to 0–5°C over 4 hours.

-

Filter the resulting solids. Wash cake with cold n-Heptane.

-

Dry in a vacuum oven at 40°C.

-

Expected Results

-

Yield: 85–92%

-

Purity (HPLC): >98.5% (a/a)[1]

-

Appearance: Off-white to pale beige crystalline solid.

Process Workflow Diagram

Figure 2: Operational workflow for the kilogram-scale synthesis.

Analytical Method (HPLC)

To ensure "Trustworthiness" and "Self-Validation," the following HPLC method is recommended for monitoring the reaction.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% H₃PO₄ in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Pyridine ring absorption).

-

Retention Times (Approx):

-

Succinimide: ~1.5 min

-

3-Ethylpyridin-2-amine (SM): ~4.2 min

-

5-Bromo-3-ethylpyridin-2-amine (Product): ~7.8 min

-

Dibromo impurity: ~9.5 min

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet NBS | Assay NBS via iodometric titration. Increase equivalents if assay is low. |

| High Dibromo Impurity | High Temp or Localized Excess | Ensure strict temp control (<15°C). Improve agitation. Slow down NBS addition. |

| Dark Color (Red/Brown) | Free Bromine (Br₂) | Ensure adequate NaHSO₃ quench. Check pH of aqueous layer (should be neutral/basic). |

| Poor Crystallization | Too much EtOAc left | Ensure thorough solvent swap to Heptane. Seed the mixture with pure crystal if available. |

References

-

Guan, M., et al. (2021). "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development, 25(6), 1430–1437. Link(Grounding for NBS/2-MeTHF safety hazards).

-

Scientific Update. (2024). "A Dangerous Bromance: NBS and DMF/Solvents." Scientific Update - Process Chemistry News. Link(Grounding for solvent selection).

-

PubChem Compound Summary. "5-Bromo-2-methylpyridin-3-amine" (Analogous chemistry grounding). Link(Validation of aminopyridine bromination patterns).

-

BenchChem Application Note. "Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine." Link(Reference for starting material handling).

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-ethylpyridin-2-amine Derivatives

Executive Summary

This application note details a robust, scalable, and time-efficient protocol for the synthesis of 5-Bromo-3-ethylpyridin-2-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, MAPK pathways).[1] Utilizing Microwave-Assisted Organic Synthesis (MAOS) , this method overcomes the kinetic sluggishness of traditional thermal halogenation while ensuring high regioselectivity.[1] Furthermore, we provide a validated downstream protocol for Suzuki-Miyaura cross-coupling directly on the unprotected amine scaffold, eliminating the need for protecting group manipulation.

Key Advantages:

-

Reaction Time: Reduced from 4–12 hours (thermal) to <20 minutes.

-

Regioselectivity: >98% C5-selectivity; elimination of benzylic bromination side-products.[1]

-

Atom Economy: Direct coupling of free amines, avoiding Boc/Cbz protection steps.[1]

Scientific Background & Retrosynthesis

The 2-aminopyridine moiety acts as a bidentate ligand in many ATP-competitive inhibitors, forming crucial hydrogen bonds with the kinase hinge region.[1] The 3-ethyl group often occupies the hydrophobic specificity pocket (gatekeeper residue), while the 5-position serves as the vector for solubilizing groups or diversity elements.[1]

Mechanistic Rationale

Electrophilic Aromatic Substitution (EAS) on pyridine is generally difficult due to the electron-deficient ring.[1] However, the strong electron-donating amino group (-NH₂) at C2 activates the ring at the ortho (C3) and para (C5) positions.[1]

-

C3 Position: Blocked by the ethyl group.[1]

-

C5 Position: The sole accessible site for EAS.[1]

-

Challenge: Thermal bromination often requires harsh acids or leads to radical bromination on the ethyl side-chain (benzylic position).[1] Microwave irradiation provides rapid dielectric heating, favoring the polar transition state of the EAS pathway over the radical pathway.[1]

Retrosynthetic Workflow

Figure 1: Retrosynthetic disconnection showing the C5-bromination strategy.

Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Bromination

Objective: Synthesis of 5-Bromo-3-ethylpyridin-2-amine.

Materials:

-

3-Ethylpyridin-2-amine (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Acetonitrile (MeCN), HPLC Grade[1]

-

Microwave Reactor (e.g., CEM Discover or Biotage Initiator)[1]

Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve 3-ethylpyridin-2-amine (122 mg, 1.0 mmol) in MeCN (4 mL).

-

Addition: Add NBS (187 mg, 1.05 mmol) in a single portion. The solution may turn slightly yellow.[1] Cap the vial with a Teflon-lined septum.[1]

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 80 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)[1]

-

Stirring: High

-

-

Workup:

-

Purification: The crude material is typically >95% pure.[1] If necessary, purify via flash chromatography (Hexane:EtOAc 80:20).[1]

Data Summary:

| Parameter | Thermal Method | Microwave Method |

| Time | 4 hours | 10 mins |

| Temperature | Reflux (82°C) | 80°C |

| Yield | 78% | 92% |

| Side Product | ~5% Benzylic Br | <1% |

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Derivatization at C5 with Phenylboronic Acid (Proof of Concept).

Challenge: Unprotected 2-aminopyridines can poison Pd catalysts via N-coordination. Solution: Use of high temperature (MW) and bidentate ligands (dppf) to outcompete the pyridine nitrogen.[1]

Materials:

-

5-Bromo-3-ethylpyridin-2-amine (0.5 mmol)[1]

-

Phenylboronic acid (0.75 mmol, 1.5 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2 M aq.[1] solution, 0.5 mL)

Procedure:

-

Assembly: In a 5 mL microwave vial, combine the bromide, boronic acid, and Pd catalyst.

-

Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

-

Degassing: Sparge with nitrogen or argon for 1 minute to remove dissolved oxygen (critical for Pd cycle).[1] Cap immediately.

-

Irradiation:

-

Temperature: 120 °C

-

Time: 20 minutes

-

Absorbtion Level: High

-

-

Workup: Filter through a Celite pad (washing with EtOAc).[1] Concentrate and purify via silica gel chromatography.

Optimization & Troubleshooting Logic

The following decision tree helps troubleshoot common issues encountered during the Suzuki coupling of aminopyridines.

Figure 2: Troubleshooting logic for Pd-catalyzed cross-coupling of free aminopyridines.

References

-

Microwave-Assisted Synthesis of Aminopyridines: Dandu, R., Rose, A. C., & Hudkins, R. L. (2011).[1][3] A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation.[1][3] Heterocycles, 83(4), 875-881.[1][3]

-

Regioselectivity of NBS Bromination: Cañibano, V., et al. (2001).[1] Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179.[1]

-

Suzuki Coupling of 2-Aminopyridines: Kudo, N., et al. (2013).[1] Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines.[1][2] Molecules, 18(4), 3712-3724.[1][2] [1]

-

General Microwave Palladium Chemistry: Larhed, M., & Hallberg, A. (2001).[1] Microwave-assisted high-speed chemistry: a new technique in drug discovery.[1][4] Drug Discovery Today, 6(8), 406-416.[1] [1]

Sources

Application Note: Mechanistic Studies and Synthetic Protocols for 5-Bromo-3-ethylpyridin-2-amine

Executive Summary

The compound 5-Bromo-3-ethylpyridin-2-amine (CAS: 1037253-14-7) represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal reactivity offered by its three functional handles:

-

C5-Bromide: An electrophilic site primed for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

-

C2-Amine: A nucleophilic handle for amide coupling, sulfonylation, or heterocycle annulation (e.g., imidazopyridines).

-

C3-Ethyl Group: Provides critical steric bulk and lipophilicity, often improving the pharmacokinetic profile (metabolic stability) compared to its methyl analogs while blocking the C3 position from unwanted electrophilic attack.

This guide details the synthesis of this core scaffold and provides optimized protocols for its downstream functionalization, supported by mechanistic insights to ensure reproducibility.

Synthesis of the Core Scaffold

Objective: Regioselective preparation of 5-bromo-3-ethylpyridin-2-amine from 3-ethylpyridin-2-amine.

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The amino group at C2 is a strong activator and ortho, para-director.

-

Regioselectivity: The C3 position is sterically blocked by the ethyl group. Consequently, bromination occurs exclusively at the C5 position (para to the amino group).

-

Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) to avoid over-bromination and the formation of HBr salts which can complicate workup.

Protocol A: Bromination using NBS

Reagents: 3-Ethylpyridin-2-amine (1.0 equiv), NBS (1.05 equiv), Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 3-ethylpyridin-2-amine (10 g, 81.8 mmol) and MeCN (100 mL). Cool the solution to 0–5 °C using an ice bath. Note: MeCN is chosen for its polarity, which stabilizes the transition state.

-

Addition: Dissolve NBS (15.3 g, 86.0 mmol) in MeCN (50 mL) and add dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Quench: Concentrate the solvent under reduced pressure to ~20% volume. Add water (100 mL) to precipitate the product.

-

Purification: Filter the solid. If the product does not precipitate, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if purity is <95%.

Expected Yield: 85–92% (Off-white to pale yellow solid).

Functionalization at C5: Suzuki-Miyaura Coupling

Objective: Coupling aryl boronic acids to the C5 position while tolerating the free amine.

Mechanistic Insight

The primary challenge in coupling free aminopyridines is the potential for the pyridine nitrogen or the free amine to coordinate with the Palladium catalyst, poisoning the cycle.

-

Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) facilitates the oxidative addition into the electron-poor pyridine ring and prevents catalyst deactivation.

-

Base Selection: Weak bases like

are preferred over alkoxides to prevent deprotonation of the amine, which could lead to side reactions.

Protocol B: C5-Arylation

Reagents: 5-Bromo-3-ethylpyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

Step-by-Step Methodology:

-